5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Description
5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro connection between a cyclohexane ring and an isoquinoline moiety, with additional functional groups such as a hydroxyl group and a methyl group
Properties
IUPAC Name |
5-hydroxy-2-methylspiro[1,3,4a,5,6,7,8,8a-octahydroisoquinoline-4,2'-cyclohexane]-1'-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-16-9-11-5-4-6-12(17)14(11)15(10-16)8-3-2-7-13(15)18/h11-12,14,17H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWQOYLTXRONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C2C3(C1)CCCCC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, where a suitable cyclohexanone derivative reacts with the isoquinoline intermediate under basic conditions.
Functional Group Introduction: The hydroxyl and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the isoquinoline ring to a tetrahydroisoquinoline.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups, along with the spirocyclic structure, play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, such as enzyme inhibition, receptor binding, and signal transduction, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one: Unique due to its specific spirocyclic structure and functional groups.
Spiro[cyclohexane-1,4’-isoquinolin]-2-one: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one: Lacks the hydroxyl group, affecting its polarity and potential interactions.
5’-hydroxyoctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
The presence of both the hydroxyl and methyl groups in 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one imparts unique chemical properties, such as increased polarity, enhanced reactivity, and specific binding interactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
